Methyl Imidazo[1,2-a]pyridine-3-carboxylate: Technical Profile & Synthetic Utility
Methyl Imidazo[1,2-a]pyridine-3-carboxylate: Technical Profile & Synthetic Utility
Executive Summary
Methyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 55365-10-1 ) represents a critical intermediate within the "privileged scaffold" class of imidazo[1,2-a]pyridines. This heterocyclic core is structurally analogous to purines and indoles, granting it inherent bioactivity and high affinity for diverse biological targets, including GABA-A receptors, tubulin, and bacterial cell division proteins (FtsZ).
This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthetic protocols, and its strategic utility in modern drug discovery. Unlike generic overviews, this document focuses on the specific 3-carboxylate ester as a versatile electrophilic handle for generating focused libraries of bioactive amides and heterocycles.
Identity & Physicochemical Profile
The 3-carboxylate derivative serves as a stable, lipophilic precursor to the more pharmacologically active carboxylic acids and amides.
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Methyl imidazo[1,2-a]pyridine-3-carboxylate |
| CAS Number | 55365-10-1 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Light yellow to beige crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water |
| Predicted Density | ~1.28 g/cm³ |
| pKa (Conjugate Acid) | ~3.5–4.5 (Pyridine nitrogen) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |
Note on Melting Point: While the ethyl ester analog (CAS 2549-19-1) has a well-defined melting point of 64–65 °C, the methyl ester's experimental melting point is frequently unreported in open commercial databases. In-house determination using DSC (Differential Scanning Calorimetry) is recommended for new batches.
Synthetic Pathways & Optimization
The synthesis of the imidazo[1,2-a]pyridine core relies on the cyclocondensation of 2-aminopyridines with electrophilic partners. Two distinct pathways are dominant: the Classic Condensation (robust, scale-friendly) and the Oxidative Coupling (atom-economical, modern).
Pathway A: The Hantzsch-Type Condensation (Standard)
This method involves the reaction of 2-aminopyridine with an
-
Reagents: 2-Aminopyridine, Methyl 2-chloro-3-oxopropanoate (or Methyl 3,3-dimethoxypropionate + brominating agent).
-
Solvent: Ethanol or DMF.
-
Conditions: Reflux (2–6 hours).
-
Mechanism: N-alkylation of the ring nitrogen followed by cyclodehydration.
Pathway B: Oxidative Alkynyl Coupling (Green Chemistry)
A more modern approach utilizes copper or iodine catalysis to couple 2-aminopyridine directly with methyl propiolate .
-
Reagents: 2-Aminopyridine, Methyl propiolate.
-
Catalyst: CuI / O₂ or I₂ / TBHP.
-
Mechanism: Oxidative C-H functionalization and cyclization.
Synthetic Workflow Diagram
The following diagram illustrates the decision logic and reaction flow for synthesizing this scaffold.
Figure 1: Comparative synthetic workflows for Methyl imidazo[1,2-a]pyridine-3-carboxylate.
Medicinal Chemistry Applications
The imidazo[1,2-a]pyridine-3-carboxylate moiety is rarely the final drug; rather, it is a gateway scaffold . The ester group allows for rapid diversification into amides, hydrazides, and alcohols, which are central to Structure-Activity Relationship (SAR) studies.
Key Therapeutic Areas
-
Antibacterial (FtsZ Inhibition):
-
Derivatives of imidazo[1,2-a]pyridine-3-carboxylates have shown efficacy as inhibitors of FtsZ , a bacterial cytoskeletal protein essential for cell division.
-
Mechanism:[1] The scaffold mimics the nucleotide binding footprint, disrupting filament assembly.
-
-
GABA-A Receptor Modulation:
-
While Zolpidem (a hypnotic) utilizes a different substitution pattern (acetamide at position 3), the 3-carboxylate core is investigated for subtype-selective binding to the benzodiazepine site of GABA-A receptors.
-
SAR Insight: Hydrolysis of the ester to the acid, followed by coupling with specific amines, tunes selectivity between
1 (sedative) and 2/ 3 (anxiolytic) subunits.
-
-
Anticancer (Tubulin Polymerization):
-
3-Aryl and 3-carboxyl derivatives function as colchicine-site binders, inhibiting tubulin polymerization and causing cell cycle arrest in the G2/M phase.
-
SAR Logic Diagram
This diagram details how the core scaffold is modified to access different biological targets.
Figure 2: Divergent synthesis strategies for medicinal chemistry optimization.
Analytical Characterization
Verifying the identity of CAS 55365-10-1 requires specific attention to the NMR signals of the pyridine ring and the ester group.
Expected ¹H NMR Profile (CDCl₃, 400 MHz)
- 9.2–9.4 ppm (d, 1H): H-5 . This proton is highly deshielded due to the anisotropic effect of the carbonyl group and the ring nitrogen.
- 8.2–8.3 ppm (s, 1H): H-2 . The singlet characteristic of the imidazole ring (if position 2 is unsubstituted).
- 7.6–7.8 ppm (d, 1H): H-8 .
-
7.3–7.5 ppm (m, 1H): H-7 .[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - 6.9–7.1 ppm (m, 1H): H-6 .
- 3.9–4.0 ppm (s, 3H): -OCH₃ . The methyl ester singlet.
Mass Spectrometry (ESI+):
-
[M+H]⁺: 177.07 m/z.
-
Fragmentation often shows loss of the methoxy group (-31) or CO (-28).
Safety & Handling
GHS Classification:
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Protocol: Always handle within a chemical fume hood wearing nitrile gloves and safety goggles. Avoid inhalation of fine dust during weighing.
References
-
ChemicalBook. (2025). Methyl imidazo[1,2-a]pyridine-3-carboxylate Product Entry. Retrieved from
-
Jahan, K., et al. (2024).[1] "Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ." European Journal of Medicinal Chemistry, 267, 116196.[1]
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines via oxidative coupling." Chemical Communications.[1]
-
BLD Pharm. (2025). Catalog Entry for CAS 55365-10-1. Retrieved from
- Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic agents." Medicinal Chemistry Research.
